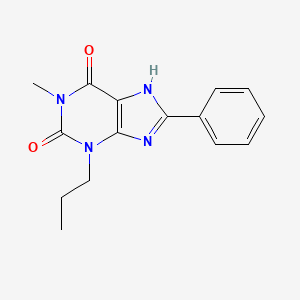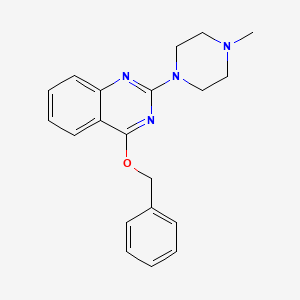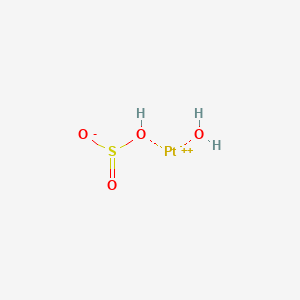
Hydroxysulfitoplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxysulfitoplatinum(II) is a coordination compound featuring platinum in the +2 oxidation state, coordinated with hydroxyl and sulfito ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxysulfitoplatinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with sodium sulfite and sodium hydroxide in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of the desired complex being facilitated by the addition of the hydroxyl group.
Industrial Production Methods: While specific industrial production methods for Hydroxysulfitoplatinum(II) are not well-documented, the general approach involves the use of platinum salts and sulfite sources under controlled conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and filtration, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxysulfitoplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands under reflux conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or elemental platinum.
Substitution: New platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Hydroxysulfitoplatinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
Hydroxysulfitoplatinum(II) can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another anticancer agent with a modified structure to reduce side effects.
Oxaliplatin: Known for its effectiveness against colorectal cancer.
Uniqueness: Hydroxysulfitoplatinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Cisplatin
- Carboplatin
- Oxaliplatin
- Satraplatin
- Nedaplatin
Eigenschaften
CAS-Nummer |
75559-09-0 |
|---|---|
Molekularformel |
H3O4PtS+ |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
hydrogen sulfite;platinum(2+);hydrate |
InChI |
InChI=1S/H2O3S.H2O.Pt/c1-4(2)3;;/h(H2,1,2,3);1H2;/q;;+2/p-1 |
InChI-Schlüssel |
KTXZHAZCVYRLMR-UHFFFAOYSA-M |
Kanonische SMILES |
O.OS(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


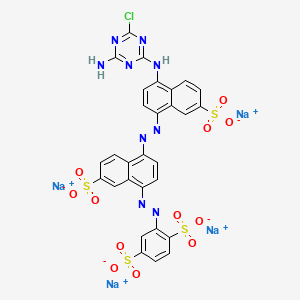
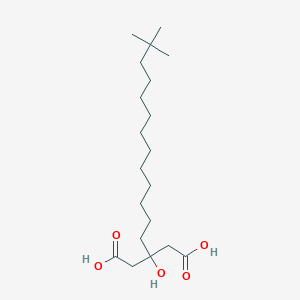
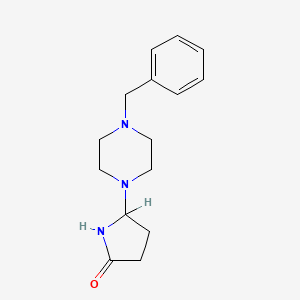


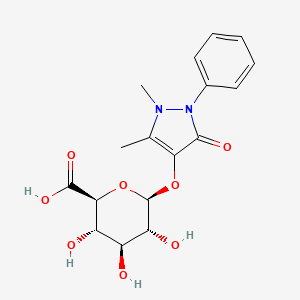

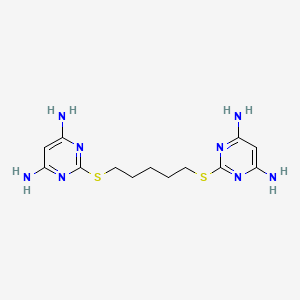
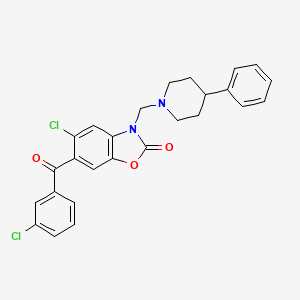
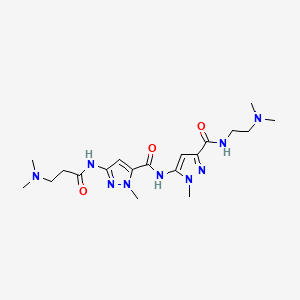
![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)
